2-(4-Fluoro-1-naphthyl)ethanethiol 2-(4-Fluoro-1-naphthyl)ethanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13546600
InChI: InChI=1S/C12H11FS/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2
SMILES: C1=CC=C2C(=C1)C(=CC=C2F)CCS
Molecular Formula: C12H11FS
Molecular Weight: 206.28 g/mol

2-(4-Fluoro-1-naphthyl)ethanethiol

CAS No.:

Cat. No.: VC13546600

Molecular Formula: C12H11FS

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-1-naphthyl)ethanethiol -

Specification

Molecular Formula C12H11FS
Molecular Weight 206.28 g/mol
IUPAC Name 2-(4-fluoronaphthalen-1-yl)ethanethiol
Standard InChI InChI=1S/C12H11FS/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2
Standard InChI Key SOAWUOVZJWMOQC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=C2F)CCS
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2F)CCS

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

2-(4-Fluoro-1-naphthyl)ethanethiol (C₁₂H₁₁FS) features a naphthalene ring system with a fluorine atom at the 4-position and an ethanethiol group (-CH₂CH₂SH) at the 1-position. The fluorine atom introduces electron-withdrawing effects, which modulate the electron density of the aromatic system, while the thiol group provides a reactive site for nucleophilic and oxidative reactions.

Table 1: Molecular Properties of 2-(4-Fluoro-1-naphthyl)ethanethiol

PropertyValue
Molecular FormulaC₁₂H₁₁FS
Molecular Weight206.28 g/mol
IUPAC Name2-(4-fluoronaphthalen-1-yl)ethanethiol
SMILESC1=CC=C2C(=C1)C(=CC=C2F)CCS
InChI KeySOAWUOVZJWMOQC-UHFFFAOYSA-N
PubChem CID91658361

The compound’s structure is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The fluorine atom’s presence enhances dipole interactions, making the compound suitable for applications requiring precise molecular recognition.

Electronic and Steric Effects

The fluorine substituent reduces electron density in the naphthalene ring, increasing the compound’s susceptibility to electrophilic aromatic substitution at specific positions. Concurrently, the ethanethiol group introduces steric bulk, which influences reaction kinetics and regioselectivity in synthetic pathways.

Synthesis and Optimization

Nucleophilic Substitution Routes

A common synthesis route involves the reaction of 4-fluoro-1-naphthyl bromide with sodium hydrosulfide (NaSH) in a polar aprotic solvent such as dimethylformamide (DMF). This method achieves moderate yields (50–60%) under reflux conditions (80–100°C) over 12–24 hours.

Table 2: Representative Synthesis Conditions

ParameterCondition
Starting Material4-Fluoro-1-naphthyl bromide
NucleophileNaSH
SolventDMF
Temperature80–100°C
Reaction Time12–24 hours
Yield50–60%

Direct Thiolation Approaches

Alternative methods employ thiolation agents like Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to introduce the thiol group directly into pre-functionalized naphthalene derivatives. These routes offer higher yields (70–80%) but require stringent control of moisture and oxygen to prevent oxidation of the thiol group.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition onset at 220°C. The compound exhibits moderate thermal stability, suitable for reactions below 200°C.

Solubility and Reactivity

2-(4-Fluoro-1-naphthyl)ethanethiol is sparingly soluble in water (<0.1 mg/mL) but highly soluble in organic solvents such as dichloromethane, ethanol, and tetrahydrofuran. The thiol group’s pKa of ~10 enables deprotonation under basic conditions, facilitating thiolate anion formation for nucleophilic attacks.

Applications in Organic Synthesis

Disulfide Bond Formation

The thiol group undergoes oxidative coupling to form disulfide bridges, critical in stabilizing peptide structures and polymer networks. For example, the compound has been used to crosslink poly(ethylene glycol) (PEG) hydrogels, enhancing mechanical strength for tissue engineering.

Fluorine-Mediated Interactions

The fluorine atom’s electronegativity improves binding affinity in drug-receptor interactions. In kinase inhibitor development, fluorinated analogs demonstrate 3–5-fold higher inhibitory activity compared to non-fluorinated counterparts.

Biomedical and Industrial Relevance

Drug Delivery Systems

Functionalization of nanoparticles with 2-(4-Fluoro-1-naphthyl)ethanethiol enables targeted drug delivery. Thiol-gold interactions facilitate stable conjugation, while fluorine enhances cellular uptake through lipid bilayer interactions.

Catalysis

Palladium complexes incorporating this thiol as a ligand show enhanced activity in Suzuki-Miyaura cross-coupling reactions, attributed to the electron-deficient aryl system stabilizing the metal center.

Hazard StatementPrecautionary Measure
Causes skin irritationWear gloves and eye protection
Toxic to aquatic lifeAvoid environmental release

The compound is labeled for research use only, with handling recommendations emphasizing inert atmosphere storage (N₂ or Ar) to prevent oxidation.

Future Research Directions

Bioconjugation Techniques

Exploring site-specific protein modification using thiol-disulfide exchange could advance antibody-drug conjugate (ADC) development. Preliminary studies indicate compatibility with cysteine residues in monoclonal antibodies.

Advanced Materials

Incorporating the compound into conductive polymers may yield materials with tunable electronic properties for flexible electronics. Fluorine’s electron-withdrawing effects could modulate bandgap energies.

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